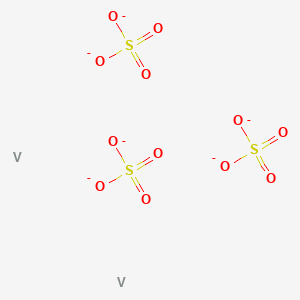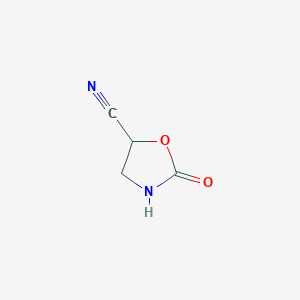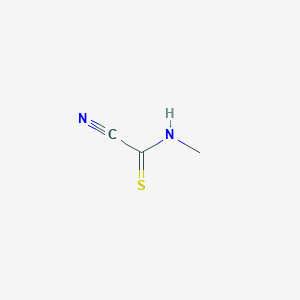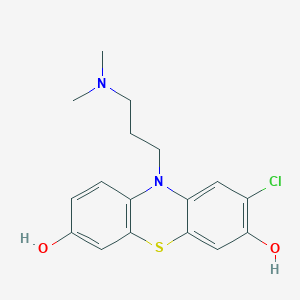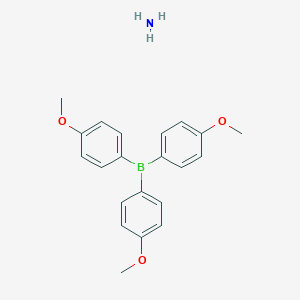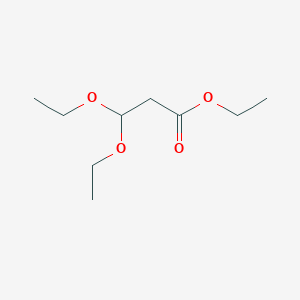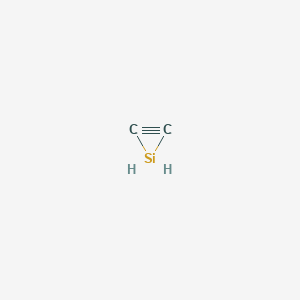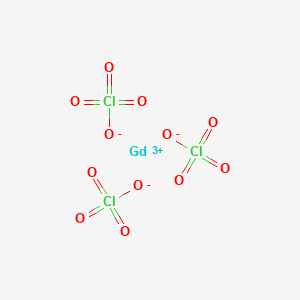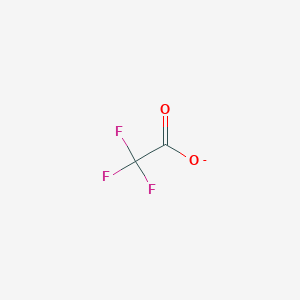
三氟乙酸
概述
描述
Trifluoroacetate, also known as TFA, is a chemical compound that has gained significant attention in recent years due to its wide range of applications in scientific research. TFA is a strong acid with a pKa value of 0.23 and is commonly used as a reagent in organic chemistry.
科学研究应用
1. 有机合成
三氟乙酸 (TFA) 在有机合成中具有广泛的应用。它在重排、官能团脱保护、氧化、还原、缩合、氢芳基化和三氟甲基化等各种化学转化中用作溶剂、催化剂和试剂。TFA 的独特特性,例如强酸性、与水混溶且沸点低,使其在有机化学研究中具有价值 (López & Salazar, 2013)。
2. 液相色谱-质谱 (LC-MS)
在蛋白质的 LC-MS 分析中,TFA 通常用作流动相添加剂,因为它能够为蛋白质提供对称且窄的峰形。然而,它可以通过离子对和喷雾不稳定性降低质谱灵敏度。正在探索甲酸盐缓冲液等 TFA 的替代品以提高 MS 灵敏度 (Bobály 等人,2015)。
3. 蛋白质和肽纯化
TFA 用于制药应用中的蛋白质和肽纯化。其毒性需要可靠的方法来测量其有效去除。已开发出离子色谱法来测定制药行业各种样品中的残留 TFA 浓度 (Kaiser & Rohrer, 2004)。
4. 提高 LC-MS 灵敏度
TFA 用于增强反相色谱性能。然而,它可以抑制电喷雾电离质谱 (ESI-MS) 中的信号。已发现超电荷剂可以抵消这种抑制,从而提高 LC/MS 分析中的分离效率和检测限 (Nshanian 等人,2017)。
5. 环境影响研究
已经进行研究以评估 TFA(各种工业过程的分解产物)对生态系统的影响。例如,研究了 TFA 对春池生态系统的影响,重点关注土壤微生物群落和植物物种。结果表明,预测的 TFA 浓度不会对这些群落和物种的发展产生不利影响 (Benesch 等人,2002)。
属性
CAS 编号 |
14477-72-6 |
|---|---|
产品名称 |
Trifluoroacetate |
分子式 |
C2F3O2- |
分子量 |
113.02 g/mol |
IUPAC 名称 |
2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)/p-1 |
InChI 键 |
DTQVDTLACAAQTR-UHFFFAOYSA-M |
SMILES |
C(=O)(C(F)(F)F)[O-] |
规范 SMILES |
C(=O)(C(F)(F)F)[O-] |
其他 CAS 编号 |
14477-72-6 |
同义词 |
Acid, Trifluoroacetic Cesium Trifluoroacetate Trifluoroacetate Trifluoroacetate, Cesium Trifluoroacetic Acid |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



